molecular formula C18H17NO4S B2745504 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate CAS No. 320424-05-3

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate

Cat. No.: B2745504
CAS No.: 320424-05-3
M. Wt: 343.4
InChI Key: DSZCNKXPIZXZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate (CAS 320424-05-3) is a synthetic organic compound characterized by a benzyl ester backbone substituted with a nitro (-NO₂) group at the 3-position and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) moiety at the 4-position. The cyclopropanecarboxylate ester group introduces a strained cyclopropane ring, which may confer unique steric and electronic properties to the molecule .

Structurally, the compound integrates three distinct functional motifs:

  • Nitro group: A strong electron-withdrawing group that influences reactivity and electronic distribution.
  • Cyclopropane ring: A highly strained three-membered carbon ring that can affect conformational rigidity and intermolecular interactions.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-12-2-7-15(8-3-12)24-17-9-4-13(10-16(17)19(21)22)11-23-18(20)14-5-6-14/h2-4,7-10,14H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCNKXPIZXZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzyl compound followed by the introduction of a sulfanyl group. The cyclopropanecarboxylate moiety is then attached through a cyclopropanation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the reactants used.

Scientific Research Applications

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate with structurally related compounds listed in the provided evidence:

Compound Name CAS Number Key Functional Groups Notable Features
This compound 320424-05-3 Nitro, sulfanyl, cyclopropanecarboxylate Electron-withdrawing nitro group; thioether linkage; strained cyclopropane ring
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate 866157-05-3 Sulfonyl, pyrazinyloxy, methyl ester Sulfonamide bridge; pyrazine-derived aromatic ether; ester group
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine 338962-05-3 Diazenyl, dichlorophenyl, pyrimidinamine Azo (-N=N-) chromophore; chlorinated aromatic rings; pyrimidine core

Key Structural and Functional Differences:

In contrast, the pyrazinyloxy group in 866157-05-3 introduces a heteroaromatic oxygen atom, which may modulate π-π stacking interactions. The dichlorophenyl substituent in 338962-05-3 adds electron-withdrawing chlorine atoms, possibly increasing oxidative stability compared to the methyl group in the target compound .

Linkage Types :

  • The thioether in 320424-05-3 is less polar than the sulfonamide in 866157-05-3, suggesting differences in solubility and membrane permeability.
  • The azo group (-N=N-) in 338962-05-3 is a conjugated chromophore, likely imparting visible-light absorption properties absent in the other compounds .

Ring Systems: The cyclopropane ring in 320424-05-3 introduces ring strain, which may increase susceptibility to ring-opening reactions.

Hypothetical Property Comparisons:

Property 320424-05-3 866157-05-3 338962-05-3
Polarity Moderate (thioether, ester) High (sulfonamide, ester) Low (chlorinated aromatics)
Thermal Stability Lower (strained cyclopropane) Moderate High (chlorine substituents)
Photoreactivity Nitro group may absorb UV light Pyrazinyloxy may fluoresce Azo group enables photoisomerization

Research Implications and Limitations

While direct experimental data for these compounds are unavailable in the provided evidence, structural analysis suggests divergent applications:

  • 320424-05-3: Potential as a rigid scaffold for drug design or a nitroaromatic precursor in synthetic chemistry.
  • 866157-05-3 : Suitability for sulfonamide-based enzyme inhibition studies.
  • 338962-05-3 : Likely utility in dyestuff or photoresponsive materials due to its azo group .

Limitations : The absence of empirical data (e.g., melting points, bioactivity) restricts quantitative comparisons. Further experimental studies are required to validate these hypotheses.

Biological Activity

Basic Information

  • Molecular Formula : C18_{18}H17_{17}NO4_{4}S
  • Molecular Weight : 345.39 g/mol
  • Boiling Point : Approximately 487.9 °C
  • Flash Point : Around 248.8 °C

Structural Features

The compound features:

  • A cyclopropanecarboxylate moiety.
  • A nitrobenzyl group.
  • A para-methylphenyl substituent linked through a sulfanyl group.

These features suggest that the compound may exhibit unique reactivity and biological properties, potentially influencing its interaction with biological systems.

Biological Activity Overview

While specific studies on the biological activity of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate are scarce, we can infer potential activities based on the properties of structurally similar compounds:

Potential Pharmacological Properties

  • Antibacterial Activity : Nitro-containing compounds have been reported to exhibit antibacterial properties due to their ability to form reactive intermediates that can damage bacterial cell components.
  • Anticancer Activity : Similar compounds have shown promise in anticancer research, potentially through mechanisms involving DNA damage and apoptosis induction.
  • Enzyme Inhibition : The presence of the sulfanyl group may confer additional reactivity, suggesting possible enzyme inhibition activities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesPotential Activity
4-(4-Methylphenyl)thio-3-nitrobenzoic acidC16_{16}H15_{15}NO2_{2}SLacks cyclopropane moietyAntibacterial, Anticancer
Methyl 2-((4-(4-methylphenyl)sulfanyl)-3-nitrobenzoyl)benzoateC20_{20}H19_{19}NO4_{4}SContains additional methyl and phenyl groupsAntimicrobial
3-Nitrobenzoic acid derivativesVariesGeneral class; lacks specific sulfanyl substitutionsMedicinal chemistry applications

These comparisons highlight that while direct studies on this compound are lacking, similar compounds indicate a potential for significant biological activity.

Synthesis and Reactivity Studies

Research into the synthesis of this compound suggests that it can be produced through various organic reactions involving nitrobenzene derivatives and cyclopropanecarboxylic acids. The synthesis pathways may provide insights into its reactivity with biological molecules such as proteins and nucleic acids.

Suggested Research Directions

Future studies should focus on:

  • In vitro and in vivo testing to evaluate antibacterial and anticancer properties.
  • Mechanistic studies to understand how the compound interacts with cellular components.
  • Toxicity profiles to assess safety for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Utilize nucleophilic aromatic substitution for introducing the sulfanyl group (e.g., coupling 4-methylthiophenol with a nitrobenzyl precursor under basic conditions).
  • Step 2 : Esterify the benzyl alcohol intermediate with cyclopropanecarbonyl chloride using a coupling agent like DCC/DMAP.
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
  • Yield Enhancement : Adjust stoichiometry (e.g., 1.2 equivalents of cyclopropanecarbonyl chloride) and temperature (50–60°C for esterification).
    • Validation : Confirm structure via single-crystal X-ray diffraction (as in , R factor = 0.044) and NMR (¹H/¹³C, DEPT-135) .

Q. How is the molecular structure of this compound characterized using advanced analytical techniques?

  • Techniques :

  • X-ray Crystallography : Resolve bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between aromatic rings ().
  • Spectroscopy :
  • NMR : Assign peaks for nitro (δ ~8.2 ppm, aromatic protons) and cyclopropane (δ ~1.2–1.8 ppm, CH₂ groups).
  • IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹).
  • Mass Spec : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.

Q. What are the key stability considerations under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the ester group under high humidity or acidic/basic conditions.
  • Stability Testing :

  • Thermal : TGA/DSC to assess decomposition temperatures (e.g., onset at ~200°C).
  • Photostability : Expose to UV light (λ = 254 nm) and monitor nitro group reduction via HPLC.
  • Storage : Recommend desiccated, inert atmosphere (N₂), and –20°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated or electron-withdrawing groups; see for structural analogs).
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cellular models.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity.
    • Example : A nitro-to-cyano substitution (as in ) may enhance binding affinity due to reduced steric hindrance .

Q. What computational strategies are employed to model the compound's interactions with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Glide to predict binding modes with proteins (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.
  • QM/MM : Calculate electronic interactions (e.g., charge transfer between nitro group and receptor residues).
    • Validation : Compare computational binding energies with experimental IC₅₀ values from SPR or ITC assays .

Q. How to resolve contradictions in experimental data, such as discrepancies between computational predictions and empirical binding assays?

  • Troubleshooting Framework :

  • Step 1 : Verify assay conditions (e.g., buffer pH, ionic strength) that may alter ligand conformation ().
  • Step 2 : Re-examine computational parameters (e.g., protonation states, solvation models).
  • Step 3 : Cross-validate with orthogonal techniques (e.g., X-ray co-crystallography vs. SPR).
    • Case Study : If docking predicts strong binding but assays show weak activity, consider protein flexibility or allosteric effects not modeled computationally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.